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Compound of Interest

Compound Name:
N,N,N',N'-

Tetramethylmethanediamine

Cat. No.: B1346908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of bis(dimethylamino)methane, also known as N,N,N',N'-
tetramethylmethanediamine. The information is intended to serve as a valuable resource for

researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug

development who utilize or encounter this versatile reagent.

Spectroscopic Data
The following tables summarize the key spectroscopic data for bis(dimethylamino)methane,

providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Bis(dimethylamino)methane
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Chemical Shift (δ)
ppm

Multiplicity Assignment
Coupling Constant
(J) Hz

2.582 Singlet
Methylene protons (-

CH₂-)
-

2.148 Singlet
Methyl protons (-

N(CH₃)₂)
-

Reference: FRANKISS, S.G. J.PHYS.CHEM. 67, 752 (1963) in CCl₄ solution.[1]

Table 2: ¹³C NMR Spectroscopic Data for Bis(dimethylamino)methane

Chemical Shift (δ) ppm Assignment

~75-85 Methylene carbon (-CH₂-)

~40-50 Methyl carbons (-N(CH₃)₂)

Note: Experimentally obtained high-resolution spectra for ¹³C NMR of

bis(dimethylamino)methane are not readily available in the public domain. The chemical shifts

presented here are estimates based on typical values for similar amine structures and data

from related compounds.

Infrared (IR) Spectroscopy
Table 3: Key Infrared Absorption Bands for Bis(dimethylamino)methane

Wavenumber (cm⁻¹) Intensity Assignment

2950-2800 Strong C-H stretching (aliphatic)

1470-1440 Medium
C-H bending (methylene and

methyl)

1250-1020 Strong
C-N stretching (aliphatic

amine)
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Note: As a tertiary amine, bis(dimethylamino)methane does not exhibit N-H stretching or

bending vibrations.[2] The spectrum is characterized by strong C-H and C-N stretching and

bending modes.

Mass Spectrometry (MS)
Table 4: Major Mass Spectrometric Fragments for Bis(dimethylamino)methane

m/z Relative Intensity Proposed Fragment

102 Moderate [M]⁺ (Molecular Ion)

58 High [CH₂=N(CH₃)₂]⁺

44 High [HN(CH₃)₂]⁺

42 Moderate [CH₂=NCH₃]⁺

Note: The fragmentation of bis(dimethylamino)methane is characteristic of aliphatic amines,

with the most prominent fragmentation being α-cleavage to form a stable iminium cation. The

presence of two nitrogen atoms results in an even molecular weight, consistent with the

nitrogen rule.[2][3][4]

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of

bis(dimethylamino)methane.

Synthesis of Bis(dimethylamino)methane
This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

Aqueous 30% formaldehyde (1.0 mole)

40% aqueous solution of dimethylamine (2.0 moles)

Solid potassium hydroxide
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Potassium hydroxide pellets (for drying)

Equipment:

500-mL round-bottomed flask

Magnetic stirring bar

Dropping funnel

Ice bath

Vigreux column for distillation

Procedure:

A 500-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel

is charged with 100 g (1.0 mole) of aqueous 30% formaldehyde.

The solution is stirred and cooled in an ice bath while 225 g (2.0 moles) of a 40% aqueous

solution of dimethylamine is added dropwise.

The resulting aqueous solution is allowed to stand overnight at room temperature.

The solution is then saturated with solid potassium hydroxide, leading to the formation of two

layers.

The layers are separated, and the upper organic layer is dried over potassium hydroxide

pellets.

The drying agent is removed, and the product is distilled at atmospheric pressure through a

Vigreux column to yield bis(dimethylamino)methane (boiling point: 81.5–83°C).
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Synthesis of Bis(dimethylamino)methane

NMR Spectroscopy
Sample Preparation:

For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of

bis(dimethylamino)methane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-

d, CDCl₃).

Ensure the sample is completely dissolved to form a homogeneous solution.

Filter the solution through a pipette with a small cotton or glass wool plug directly into the

NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Protocol:

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

Solvent: Chloroform-d (CDCl₃).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters:

Number of scans: 16-32 (adjust for desired signal-to-noise ratio).

Relaxation delay: 1-2 seconds.

Pulse width: Typically a 30-45 degree pulse.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1346908?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral width: Approximately 10-12 ppm.

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase

correct the resulting spectrum.

¹³C NMR Spectroscopy Protocol:

Instrument: A standard NMR spectrometer with a carbon probe.

Solvent: Chloroform-d (CDCl₃).

Reference: The solvent peak of CDCl₃ is typically referenced to 77.16 ppm.

Acquisition Parameters:

Mode: Proton-decoupled.

Number of scans: 1024 or higher, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Pulse width: Typically a 30-45 degree pulse.

Spectral width: Approximately 200-220 ppm.

Processing: Apply a Fourier transform to the FID and phase correct the spectrum.

FTIR Spectroscopy
Procedure for Neat Liquid Analysis using ATR-FTIR:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of neat bis(dimethylamino)methane directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.[5]
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Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹.[6]

Processing: The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft tissue.

Mass Spectrometry
Protocol for GC-MS Analysis:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

Sample Preparation: Prepare a dilute solution of bis(dimethylamino)methane in a volatile

organic solvent (e.g., dichloromethane or hexane).

Gas Chromatography (GC) Conditions:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the

compound.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.
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Mass Range: Scan from m/z 35 to 200.

Data Analysis: Identify the peak corresponding to bis(dimethylamino)methane in the total ion

chromatogram and analyze the corresponding mass spectrum for the molecular ion and

characteristic fragment ions.

Chemical Reactivity and Applications
Bis(dimethylamino)methane is a valuable C1 building block in organic synthesis, primarily used

in Mannich-type reactions for the aminomethylation of various nucleophiles.[3] It serves as a

convenient and storable source of the dimethylaminomethyl cation, [(CH₃)₂NCH₂]⁺.

Formation of the Electrophilic Iminium Ion
In the presence of an acid or an electrophile, bis(dimethylamino)methane readily eliminates a

molecule of dimethylamine to generate the highly reactive Eschenmoser's salt precursor, the

dimethylaminomethyl cation.

Bis(dimethylamino)methane

Intermediate Complex

Electrophile (e.g., H⁺, Acyl halide)

Dimethylaminomethyl CationElimination

DimethylamineElimination

Click to download full resolution via product page

Generation of the Electrophilic Species

This electrophilic species can then react with a wide range of nucleophiles, including enolates,

silyl enol ethers, and electron-rich aromatic compounds, to introduce a dimethylaminomethyl

group. This functionality can be further elaborated, for instance, by elimination to form an

exocyclic methylene group or by quaternization and subsequent displacement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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